molecular formula C10H14ClNO B13299103 2-Chloro-5-methyl-4-(propan-2-yloxy)aniline

2-Chloro-5-methyl-4-(propan-2-yloxy)aniline

Cat. No.: B13299103
M. Wt: 199.68 g/mol
InChI Key: YEYLDOAIOLVBBT-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-4-(propan-2-yloxy)aniline is an organic compound with the molecular formula C10H14ClNO. It is a derivative of aniline, featuring a chloro group, a methyl group, and a propan-2-yloxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methyl-4-(propan-2-yloxy)aniline typically involves the reaction of 2-chloro-5-methylphenol with isopropyl bromide in the presence of a base such as potassium carbonate. This reaction forms 2-chloro-5-methyl-4-(propan-2-yloxy)phenol, which is then subjected to a nucleophilic substitution reaction with aniline to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-4-(propan-2-yloxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-methyl-4-(propan-2-yloxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-4-(propan-2-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-methyl-4-(propan-2-yloxy)aniline is unique due to the presence of both the chloro and propan-2-yloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

2-chloro-5-methyl-4-propan-2-yloxyaniline

InChI

InChI=1S/C10H14ClNO/c1-6(2)13-10-5-8(11)9(12)4-7(10)3/h4-6H,12H2,1-3H3

InChI Key

YEYLDOAIOLVBBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC(C)C)Cl)N

Origin of Product

United States

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